molecular formula C17H19N3O4S B14150329 N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide CAS No. 6632-59-3

N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide

Cat. No.: B14150329
CAS No.: 6632-59-3
M. Wt: 361.4 g/mol
InChI Key: UHJHVTNAXUWTMH-LDADJPATSA-N
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Description

N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a sulfamoyl group, and an acetamide group. Its molecular formula is C16H18N2O4S, and it has a molecular weight of 334.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-ethoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group enhances its solubility and reactivity, while the sulfamoyl group contributes to its biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

6632-59-3

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H19N3O4S/c1-3-24-17-7-5-4-6-14(17)12-18-20-25(22,23)16-10-8-15(9-11-16)19-13(2)21/h4-12,20H,3H2,1-2H3,(H,19,21)/b18-12+

InChI Key

UHJHVTNAXUWTMH-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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